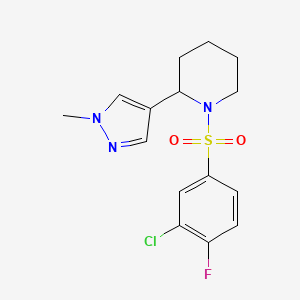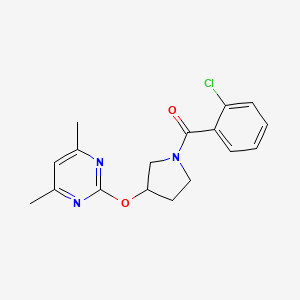
(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Chlorophenyl)(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C17H18ClN3O2 and its molecular weight is 331.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Applications
Research has shown that derivatives of this compound, such as novel pyrazole derivatives and pyrazolo[4,3-d]-pyrimidine derivatives, exhibit potential as antimicrobial and anticancer agents. For instance, Hafez et al. (2016) synthesized a series of novel compounds that displayed significant antimicrobial and higher anticancer activity compared to the reference drug, doxorubicin, showcasing the compound's versatility in drug development against infectious diseases and cancer H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016.
Chemical Synthesis and Structural Analysis
Further applications include the synthesis of complex molecular structures for exploring fundamental chemistry and developing new materials. For example, Matsuda et al. (1976) investigated the formation of heterocyclic compounds using N′-diphenylmethylene-N-phenyl-N-trimethylsilylurea, leading to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the compound's role in innovative chemical synthesis Isamu Matsuda, Sakae Yamamoto, & Yoshio Ishii, 1976.
Molecular Docking and Modeling
The exploration of molecular docking and modeling is another crucial application. Research has been conducted on synthesizing new compounds with specific molecular structures for potential use in overcoming microbial resistance to pharmaceuticals. Katariya et al. (2021) synthesized and conducted a molecular docking study on 1,3-oxazole clubbed pyridyl-pyrazolines as anticancer and antimicrobial agents, demonstrating the compound's utility in designing drugs with precise target interactions Kanubhai D. Katariya, Dushyanth R. Vennapu, & S. Shah, 2021.
Mecanismo De Acción
Target of Action
It is known that 2-chloro-4,6-dimethylpyrimidine, a related compound, exhibits antiviral activity . This suggests that the compound may interact with viral proteins or enzymes, disrupting their function and inhibiting viral replication.
Mode of Action
Based on the antiviral activity of related compounds , it can be hypothesized that this compound may interfere with the replication machinery of viruses, thereby inhibiting their proliferation.
Biochemical Pathways
Given the antiviral activity of related compounds , it is plausible that this compound may affect pathways related to viral replication and protein synthesis.
Result of Action
Based on the antiviral activity of related compounds , it can be hypothesized that this compound may inhibit viral replication, leading to a decrease in viral load.
Propiedades
IUPAC Name |
(2-chlorophenyl)-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c1-11-9-12(2)20-17(19-11)23-13-7-8-21(10-13)16(22)14-5-3-4-6-15(14)18/h3-6,9,13H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGVFRPSJXFVPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[(Furan-2-ylmethyl)sulfamoyl]thiophene-2-carboxylic acid](/img/structure/B2963697.png)
![N-[2-(3,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2963699.png)
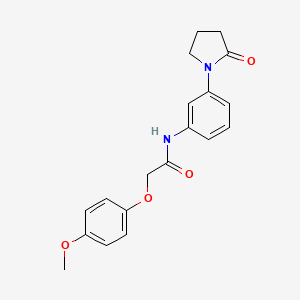
![N-[(Z)-2-[4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-yl]-2-nitroethenyl]aniline](/img/structure/B2963701.png)
![2-Chloro-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2963704.png)
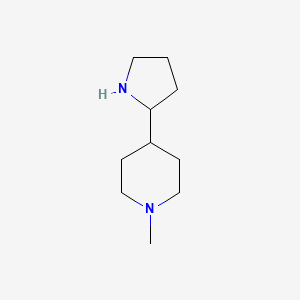
![6-(2-bromoethyl)-1,3-dimethyl-5-phenyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B2963708.png)
![(E)-3-{4-[(2,4-dichlorobenzyl)oxy]phenyl}-N-(2-thienylmethyl)-2-propenamide](/img/structure/B2963709.png)

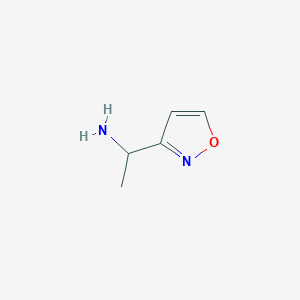

![N-(benzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2963717.png)
